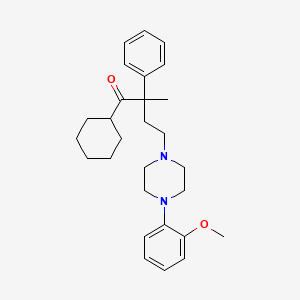

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one

概要

説明

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one is a complex organic compound with a unique structure that combines several functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

Formation of the piperazine ring: This can be achieved through the reaction of 2-methoxyphenylamine with a suitable dihaloalkane under basic conditions to form the piperazine ring.

Alkylation: The piperazine intermediate is then alkylated with a cyclohexyl halide to introduce the cyclohexyl group.

Formation of the butanone backbone: This involves the reaction of the alkylated piperazine with a suitable ketone precursor to form the butanone backbone.

Final coupling: The final step involves coupling the butanone intermediate with a phenyl group under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

The compound features a complex structure that includes a cyclohexyl group, a piperazine moiety, and a methoxyphenyl group, which contribute to its biological activity and interaction with various receptors.

Neuropharmacology

Research has indicated that this compound exhibits properties that may influence serotonin receptors, making it a candidate for the treatment of various neuropsychiatric disorders. It acts as a serotonin receptor antagonist, potentially useful in managing conditions such as anxiety and depression .

Antidepressant Activity

A study involving the compound demonstrated significant antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonergic pathways, which aligns with the pharmacological profile of other known antidepressants .

Antipsychotic Potential

Initial findings suggest that the compound may also possess antipsychotic properties, providing a new avenue for treatment options in schizophrenia and related disorders. Its ability to bind selectively to serotonin receptors without activating them could lead to fewer side effects compared to traditional antipsychotics .

Case Study 1: Serotonin Modulation

In a controlled study, the effects of 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one were evaluated in rodents. The results indicated a significant reduction in depressive behaviors when administered at specific doses, suggesting its potential as an antidepressant agent .

Case Study 2: Behavioral Analysis

Another study assessed the behavioral changes in subjects treated with the compound over several weeks. The findings highlighted improvements in mood and anxiety levels, reinforcing its therapeutic potential for mental health disorders .

作用機序

The mechanism of action of 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modulate.

Pathways: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

類似化合物との比較

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

1-Cyclohexyl-4-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one: Differing by the presence of a hydroxy group instead of a methoxy group.

1-Cyclohexyl-4-(4-(2-chlorophenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one: Differing by the presence of a chloro group instead of a methoxy group.

生物活性

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one, commonly referred to as LY426965, is a compound of interest due to its potential pharmacological applications, particularly in the realm of neuropharmacology. This article reviews its biological activity, including receptor interactions, therapeutic potential, and relevant research findings.

- Molecular Formula: C28H38N2O2

- Molecular Weight: 434.61 g/mol

- CAS Number: 228418-79-9

LY426965 functions primarily as a selective serotonin receptor antagonist. It binds to serotonin receptors without activating them, thereby blocking the actions of serotonin and other receptor agonists . This mechanism is significant in the treatment of various psychiatric disorders, including anxiety and depression.

Receptor Binding Affinity

LY426965 has been characterized for its binding affinity to various serotonin receptors. Notably, it shows high affinity for:

- 5-HT1A Receptors : Involved in the modulation of mood and anxiety.

- 5-HT2A Receptors : Associated with psychotic disorders and mood regulation.

The compound's ability to selectively block these receptors suggests its potential utility in managing conditions like schizophrenia and major depressive disorder.

Case Studies and Research Findings

- Antidepressant Effects : In animal models, LY426965 demonstrated significant antidepressant-like effects in behavioral assays such as the forced swim test and tail suspension test. These studies indicate that the compound may enhance serotonergic neurotransmission indirectly by blocking inhibitory feedback at serotonin receptors .

- Anxiolytic Properties : Research has shown that LY426965 can reduce anxiety-like behaviors in rodent models. The anxiolytic effects are attributed to its action on the 5-HT1A receptor, which plays a crucial role in anxiety modulation .

- Neuroprotective Effects : Preliminary studies suggest that LY426965 may exert neuroprotective effects against neurotoxic agents, potentially through its antioxidant properties. This aspect is under investigation for implications in neurodegenerative diseases such as Alzheimer’s .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVHRYDXBSTHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430946 | |

| Record name | 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228418-79-9 | |

| Record name | 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。